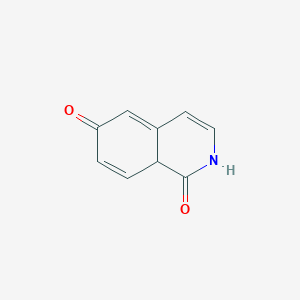![molecular formula C6H10N4O2 B15134582 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazolo and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), showing significant cytotoxic activities against various cancer cell lines.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biological research, particularly in studying cell cycle regulation and apoptosis.
Industry: Its unique chemical properties may be leveraged in the development of new materials and industrial catalysts.
Mecanismo De Acción
The mechanism by which 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol exerts its effects involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity.
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Comparison: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at positions 5 and 7. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other pyrazolopyrimidine derivatives .
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1-methyl-3,3a,4,7a-tetrahydro-2H-pyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H10N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h3-4,7H,2H2,1H3,(H2,8,9,11,12) |
Clave InChI |
TZNCMMJWQJQHBV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C(CN1)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
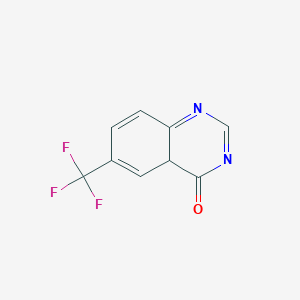
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
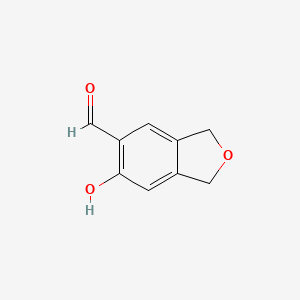
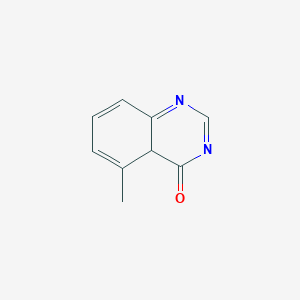
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

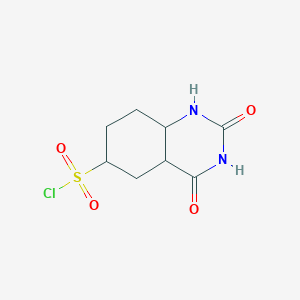
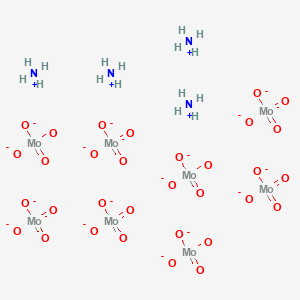

![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)

